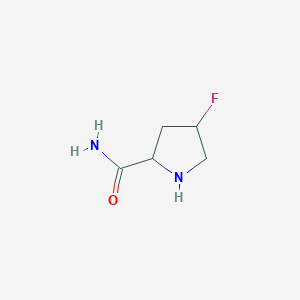

4-Fluoropyrrolidine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoropyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTORPRXIWIVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoropyrrolidine 2 Carboxamide and Its Precursors

Strategies for Diastereoselective Synthesis of the Fluoropyrrolidine Ring System

The controlled formation of the pyrrolidine (B122466) ring with specific stereochemistry at the C2 and C4 positions is paramount in the synthesis of 4-fluoropyrrolidine derivatives. Various strategies have been developed to achieve high diastereoselectivity, primarily revolving around the use of chiral precursors and the manipulation of reaction intermediates to favor the formation of one stereoisomer over others.

Chelation-Controlled Transition States in Ring Closure Reactions

Chelation control is a powerful strategy to dictate the stereochemical outcome of ring-forming reactions. In the synthesis of polysubstituted pyrrolidines, the formation of a rigid, chairlike transition state through chelation can effectively control the orientation of substituents. For instance, in the intramolecular amino-zinc-enolate carbometalation, the Z-configuration of the α-amino-zinc-enolate is stabilized by an intramolecular Zn-N chelation. This chelated intermediate then proceeds through a chairlike transition state during the cyclization, leading to a high degree of diastereoselectivity in the resulting pyrrolidine ring. acs.org This approach creates two new stereogenic centers from two sp² prochiral centers in a single, controlled operation. acs.org

Utilization of Chiral Precursors

A widely employed and effective strategy for the diastereoselective synthesis of the 4-fluoropyrrolidine ring system is the use of readily available chiral precursors, most notably (2S,4R)-4-hydroxyproline. mdpi.comresearchgate.net This naturally occurring amino acid provides a scaffold with pre-defined stereocenters, which can then be chemically manipulated to introduce the desired fluorine atom with a specific stereochemistry.

The synthesis of both diastereomers of 4-fluoroproline (B1262513) can be achieved from a single 4-hydroxyproline diastereomer. raineslab.com For example, to obtain the (2S,4S)-4-fluoroproline derivative, the hydroxyl group of an N-protected (2S,4R)-4-hydroxyproline is activated and then displaced by a fluoride source, proceeding with an inversion of configuration at the C4 position. raineslab.com Conversely, to access the (2S,4R)-4-fluoroproline derivative, the stereochemistry at the C4 position of the starting hydroxyproline (B1673980) is first inverted to (2S,4S)-4-hydroxyproline, typically through a Mitsunobu reaction, before the fluorination step. acs.orgnih.gov This strategic use of a chiral precursor significantly simplifies the synthesis of enantiomerically pure 4-fluoropyrrolidine derivatives.

Role of Zinc and Magnesium Enolates in Stereoisomer Formation

Zinc enolates play a crucial role in the diastereoselective formation of the pyrrolidine ring through intramolecular cyclization reactions. The formation of a Z-α-amino-zinc-enolate, stabilized by chelation between the zinc atom and the nitrogen of the amino group, is a key factor in controlling the stereochemical outcome. acs.org This chelation forces the enolate to adopt a specific configuration, which in turn directs the diastereoselectivity of the subsequent ring closure via a chairlike transition state. acs.org This method has proven to be a straightforward and highly diastereoselective route to polysubstituted pyrrolidines. acs.orgnih.gov

Magnesium enolates are also utilized in stereoselective additions to chiral imines, which can be a key step in the synthesis of chiral amines, precursors to substituted pyrrolidines. The diastereoselectivity of the addition of propargylic magnesium reagents to fluorinated aromatic sulfinyl imines has been shown to be highly dependent on the solvent, with coordinating solvents like THF and non-coordinating solvents like DCM leading to a complete reversal of diastereoselectivity in some cases. nih.gov This demonstrates the significant role that the coordination environment of the magnesium enolate plays in determining the stereochemical outcome of the reaction.

Fluorination Reactions in the Synthesis of 4-Fluoropyrrolidine-2-carboxamide Intermediates

The introduction of the fluorine atom at the C4 position of the pyrrolidine ring is a critical step in the synthesis of this compound. Specific fluorinating agents are employed to achieve this transformation, often with high stereoselectivity.

Double Fluorination of N-Protected Hydroxyproline Derivatives

A highly efficient method for the synthesis of precursors to this compound involves the double fluorination of N-protected (2S,4R)-4-hydroxyproline. This one-pot reaction simultaneously converts the carboxylic acid to an acyl fluoride and the hydroxyl group to a fluoride with inversion of configuration at the C4 position. This process directly yields N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are versatile synthons for various 4-fluoropyrrolidine derivatives, including the target carboxamide.

| Starting Material | Product | Key Transformation |

| N-protected (2S,4R)-4-hydroxyproline | N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride | Double deoxofluorination |

The resulting N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride can then be readily converted to the corresponding this compound in high yield.

Application of Specific Fluorinating Agents (e.g., 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride)

The choice of fluorinating agent is crucial for the success of the double fluorination reaction. 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, also known as Fluolead®, has been identified as a particularly effective reagent for this transformation. nih.govresearchgate.netsemanticscholar.orgaspirasci.comtcichemicals.com This crystalline solid is noted for its high thermal stability and resistance to aqueous hydrolysis, making it a safer and more convenient alternative to other fluorinating agents like DAST (diethylaminosulfur trifluoride). nih.gov

The use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride allows for the efficient and high-yield synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides from N-protected (2S,4R)-4-hydroxyproline. nih.gov This reagent smoothly converts both the carboxylic acid and the alcohol functionalities to their corresponding fluorides in a single step.

| Fluorinating Agent | Substrate | Product | Advantages |

| 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead®) | N-protected (2S,4R)-4-hydroxyproline | N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride | High yield, high thermal stability, resistance to hydrolysis |

Derivatization and Functionalization of the Pyrrolidine-2-carboxamide (B126068) Moiety

The pyrrolidine-2-carboxamide scaffold, particularly when fluorinated, serves as a versatile platform for a variety of chemical modifications. These derivatizations are crucial for modulating the compound's physicochemical properties, biological activity, and suitability for specific applications like peptide synthesis or as therapeutic agents.

The amide group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is a fundamental step in creating derivatives with altered polarity and functionality. For instance, the resulting carboxylic acid can be further esterified to produce a range of carboxylate esters.

Furthermore, the amide can be dehydrated to form a nitrile (-C≡N) group. This conversion significantly alters the electronic properties and hydrogen bonding capabilities of the molecule. The synthesis of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives has been explored for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes nih.gov. One such derivative demonstrated high inhibitory activity against DPP-4 nih.gov.

The synthesis of various other amide derivatives is also a common strategy. This can be achieved by reacting the corresponding pyrrolidine-2-carbonyl chloride, generated from the carboxylic acid, with a diverse range of primary or secondary amines. This approach allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships. A series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were synthesized and evaluated for their anticonvulsant activity .

| Functional Group Transformation | General Method | Significance |

| Amide to Carboxylic Acid | Acid or base-catalyzed hydrolysis | Increases polarity, provides a handle for further derivatization (e.g., esterification) |

| Amide to Nitrile | Dehydration | Alters electronic properties and hydrogen bonding potential; explored for therapeutic applications nih.gov |

| Amide to Other Amides | Reaction of the corresponding acyl chloride with various amines | Allows for the introduction of diverse substituents to modulate biological activity |

In the realm of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the protection of reactive functional groups is paramount to prevent unwanted side reactions. For amino acids like 4-fluoropyrrolidine-2-carboxylic acid, the secondary amine of the pyrrolidine ring must be protected. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for this purpose.

The Fmoc group is introduced onto the nitrogen atom of the pyrrolidine ring, yielding compounds such as (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid and (2S,4R)-4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid. chemimpex.comchemimpex.com This protecting group is stable under the acidic conditions often used to remove other protecting groups but is readily cleaved by a base, typically piperidine. chempep.com This orthogonality is a cornerstone of modern peptide synthesis.

The incorporation of the fluorine atom in these building blocks can enhance the biological activity and metabolic stability of the resulting peptides. chemimpex.comchemimpex.com The Fmoc-protected fluorinated proline analogues are valuable tools for medicinal chemists and drug developers, enabling the creation of novel therapeutic peptides with improved pharmacological properties. chemimpex.comchemimpex.com

| Fmoc-Protected Derivative | Application | Key Feature of Fmoc Group |

| (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid | Solid-phase peptide synthesis chemimpex.com | Base-labile, allowing for selective deprotection chempep.com |

| (2S,4R)-4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid | Development of novel therapeutic peptides chemimpex.com | Enhances stability and reactivity during synthesis chemimpex.com |

Automated Synthesis Approaches (e.g., Radiosynthesis)

The development of automated synthesis methods is crucial for the efficient and reproducible production of compounds, particularly for applications in positron emission tomography (PET) imaging where short-lived radioisotopes are used. The radiosynthesis of fluorinated compounds often involves the introduction of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide.

Automated radiosynthesis of PET radiotracers, such as those derived from 4-fluoroproline, has been successfully implemented using modules like the TRACERlab FX2N. sciopen.comnih.govdoaj.org These automated systems can handle the multi-step reactions required for radiosynthesis, including the challenging two-step labeling processes. sciopen.com The automation of these processes is critical for ensuring high purity and yield of the final radiolabeled product, meeting the stringent requirements for human studies. sciopen.comnih.gov

For example, the automated synthesis of cis- and trans-4-[¹⁸F]fluoro-l-proline has been developed. acs.org This process combines a highly effective nucleophilic radiofluorination with a single-step deprotection, avoiding manual handling of radioactive intermediates. acs.org Such automated procedures are essential for the routine clinical production of these valuable imaging agents.

Considerations for Stereochemical Purity in Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, controlling and verifying the stereochemical purity of this compound and its derivatives is of utmost importance.

The stereochemical outcome of a synthesis can be significantly influenced by various reaction conditions, including the choice of reagents, solvents, and temperature. For instance, in the synthesis of fluorinated pyrrolidines, the introduction of the fluorine atom can proceed with either retention or inversion of configuration at the stereocenter, depending on the fluorinating agent and the reaction mechanism.

The presence of fluorine in the pyrrolidine ring can also influence the conformational preferences of the molecule due to stereoelectronic effects. beilstein-journals.org These effects, such as the gauche effect, can impact the stability of different stereoisomers and influence the stereochemical course of subsequent reactions. beilstein-journals.org Computational methods, like Density Functional Theory (DFT), are often employed to predict the most stable conformations and to understand the factors that govern stereoselectivity. researchgate.net

Achieving high enantiomeric purity often requires specific strategies during the synthesis or purification process. Enantioselective synthesis, which utilizes chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other, is a powerful approach. researchgate.net For example, the enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved using an organocatalytic intramolecular aza-Michael reaction. nih.gov

Structure Activity Relationship Sar and Structural Determinants of Biological Activity

Fluorine Atom's Influence on Molecular Conformation and Biological Interactions

The incorporation of a fluorine atom onto the pyrrolidine (B122466) ring is a critical determinant of the molecule's biological profile. Fluorine's high electronegativity and small size exert significant influence on the local molecular conformation, which in turn affects how the molecule binds to its target proteins. nih.gov This substitution can block metabolic soft spots and modulate physicochemical properties like lipophilicity. nih.govnih.gov

Comparative structural studies have demonstrated that adding a fluorine atom to the pyrrolidine ring leads to a distinct ring conformation compared to non-fluorinated analogues. nih.gov This conformational control is a key aspect of its mechanism of action. Specifically, the stereochemistry of the fluorine at the C4 position dictates the pucker of the pyrrolidine ring. For instance, in the context of fibroblast activation protein (FAP) inhibitors, the (4S)-fluoro isomer adopts a hyperconjugatively stabilized endo-puckered ring conformation. This specific shape is highly favorable for binding and contributes to higher inhibitory potency. nih.gov In contrast, the (4R) isomer assumes an unfavorable exo-puckered conformation, leading to a significant loss of inhibitory capability. nih.gov

Beyond conformational effects, the fluorine atom can participate directly in crucial binding interactions. The C-F bond can engage in multipolar interactions with the protein backbone, such as with the electrophilic carbon of a carbonyl group (C–F···C=O). nih.gov These fluorine-backbone interactions can substantially contribute to the binding affinity of a ligand. nih.govnih.gov

Stereochemistry and its Critical Role in Biological Activity and Target Binding

The three-dimensional arrangement of atoms, or stereochemistry, is paramount for the biological activity of 4-Fluoropyrrolidine-2-carboxamide. The specific spatial orientation of substituents on the pyrrolidine ring determines the molecule's ability to fit precisely into the binding site of a target protein.

This compound has two chiral centers, at the C2 and C4 positions of the pyrrolidine ring. The absolute configuration at these centers is crucial for biological activity. The (2S) configuration at the C2 position is a common feature in many pyrrolidine-based inhibitors, often mimicking the natural amino acid proline, which allows it to fit into specific enzyme pockets. nih.gov

The chirality at the C4 position, where the fluorine atom is attached, is equally critical. As discussed previously, the orientation of the fluorine atom dictates the ring's pucker, which directly impacts binding affinity. nih.gov Studies on FAP inhibitors have shown that the (2S,4S)-stereoisomer exhibits high potency, while the (2S,4R)-isomer is significantly less active. nih.gov This highlights that both chiral centers must possess the correct configuration to ensure an optimal geometric presentation of the key interacting groups to the target protein.

The differential activity between stereoisomers is a direct consequence of the structural requirements of the target's binding site. An enzyme's active site is a complex, three-dimensional environment that can distinguish between subtle differences in ligand shape.

Research on FAP inhibitors provides a clear example of stereoisomer-dependent potency. The (2S,4S)-4-fluoropyrrolidine moiety was found to be a promising pharmacophore, leading to derivatives with high FAP-binding affinity. nih.gov Conversely, the isomer with the (4R)-fluoropyrrolidine configuration was found to have lost its FAP-inhibitory capabilities, with an IC₅₀ value of 1000 nM, demonstrating a dramatic decrease in potency. nih.gov This difference is attributed to the favorable endo-puckered conformation of the (4S) isomer versus the unfavorable exo-pucker of the (4R) isomer. nih.gov

| Stereoisomer | Pyrrolidine Ring Pucker | FAP Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| (2S,4S) | Endo (favorable) | High | nih.gov |

| (2S,4R) | Exo (unfavorable) | 1000 nM (Low) | nih.gov |

Ligand-Protein Interactions and Binding Modes

The inhibitory activity of this compound derivatives arises from specific, high-affinity interactions with the target protein. These interactions typically involve a combination of hydrophobic contacts and a network of hydrogen bonds with key residues in the enzyme's active site.

Many target enzymes, such as proteases like FAP, possess well-defined hydrophobic pockets in their active sites. The pyrrolidine ring of the inhibitor is often designed to fit into one of these pockets, such as the S1 pocket. nih.gov Structural modeling has shown that FAP's S1 binding pocket favorably accommodates a proline-like structure, such as the 2-substituted pyrrolidine. nih.gov This hydrophobic interaction helps to anchor the ligand in the correct orientation for further interactions.

Hydrogen bonding is a critical component of the binding mode for many pyrrolidine carboxamide inhibitors. The carboxamide group at the C2 position is a key player in forming these bonds. In studies of pyrrolidine carboxamides as inhibitors of the enzyme InhA from Mycobacterium tuberculosis, the oxygen atom of the pyrrolidine carbonyl group was found to form a dual hydrogen-bonding network with the catalytic residue Tyr158 and the NAD⁺ cofactor. nih.gov This hydrogen bonding network is a conserved feature that helps to lock the inhibitor into the active site. nih.gov

In the case of FAP inhibitors, the 2-cyanopyrrolidine moiety, a close analogue of the carboxamide, can form a covalent adduct with the catalytic serine nucleophile within the S1 pocket. nih.gov This covalent bond formation represents a powerful and often irreversible mode of inhibition. The specific pattern of hydrogen bonds and other interactions depends on the unique architecture of the target enzyme's active site, but the carboxamide or a similar electrophilic group at the C2 position is consistently a key anchor point.

| Interaction Type | Ligand Moiety | Protein Target/Residue Example | Reference |

|---|---|---|---|

| Hydrophobic Interaction | Pyrrolidine Ring | S1 pocket (FAP) | nih.gov |

| Hydrogen Bonding | Carbonyl group at C2 | Tyr158 (InhA) | nih.gov |

| Covalent Adduct | 2-Cyanopyrrolidine (analogue) | Catalytic Serine (FAP) | nih.gov |

| Multipolar Interaction | C-F bond | Protein backbone carbonyl | nih.gov |

Impact of Substituents on Efficacy and Selectivity

The biological activity of pyrrolidine-based compounds is profoundly influenced by the nature and position of substituents on the pyrrolidine ring. These modifications can alter the molecule's conformation, electronic properties, and binding interactions with its biological target. For instance, substituents at the C-4 position of a proline ring, a related structure, can control the ring's pucker, while substituents at the C-2 position can shift its basicity. nih.gov This demonstrates the principle that even subtle structural changes can lead to significant differences in pharmacological efficacy. nih.gov

Analysis of Specific Substituents at Pyrrolidine Ring Positions

The substitution at the 4-position of the pyrrolidine ring is a key determinant of inhibitory potency, particularly with electronegative atoms like fluorine.

A study on 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives as inhibitors of caspases-3 and -7 provides a clear illustration of this principle. nih.gov In this series, the introduction of a fluorine atom at the 4-position of the pyrrolidine ring led to a dramatic increase in inhibitory activity. Enantiomerically pure diastereomeric 4-fluoropyrrolidinyl derivatives were found to be 100 to 1000 times more effective as inhibitors than the corresponding 4-methoxy analogues. nih.gov The 4,4-difluorinated compound demonstrated the highest potency against caspases-3 and -7. nih.gov Conversely, analogs with 4-methoxy and 4-trifluoromethyl groups showed significantly weaker inhibition. nih.gov

The stereochemistry of the fluorine substituent is also crucial. The puckering of the pyrrolidine ring can be controlled by inductive and stereoelectronic factors. nih.gov For example, trans-4-fluoroproline (B7722503) favors an exo envelope conformation, while cis-4-fluoroproline prefers an endo conformation, highlighting the stereoelectronic impact of the fluorine substituent. nih.gov

Table 1: Impact of C-4 Substituents on Caspase Inhibition

Comparative inhibitory activity of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives with different substituents at the 4-position of the pyrrolidine ring.

| Substituent at 4-Position | Relative Inhibitory Potency | IC50 for Caspase-7 (nM) | IC50 for Caspase-3 (nM) | Source |

|---|---|---|---|---|

| 4,4-difluoro | Most Potent | 178 | 362 | nih.gov |

| 4-fluoro (diastereomers) | High (Nanomolar range) | Data in Nanomolar Scale | Data in Nanomolar Scale | nih.gov |

| 4-methoxy | Low (Micromolar range) | Data in Micromolar Scale | Data in Micromolar Scale | nih.gov |

| 4-trifluoromethyl | Low (Micromolar range) | Data in Micromolar Scale | Data in Micromolar Scale | nih.gov |

Activity and Selectivity Cliffs in Analog Series

Activity cliffs are defined by large changes in biological activity resulting from small, discrete changes in chemical structure. The analysis of pyrrolidine analogs reveals significant activity cliffs, underscoring the high sensitivity of the target protein to minor structural modifications.

The most striking example is the comparison between 4-fluoro and 4-methoxy substituted pyrrolidine derivatives in the context of caspase inhibition. nih.gov The substitution of a methoxy (B1213986) group (-OCH3) with a fluorine atom (-F) at the C-4 position resulted in a 100- to 1000-fold increase in inhibitory potency. nih.gov This substantial jump in activity from a seemingly minor chemical change is a classic activity cliff. It suggests that the C-4 position of the pyrrolidine ring is located in a region of the enzyme's binding pocket that is extremely sensitive to the electronic and steric properties of the substituent. The high electronegativity and small size of fluorine compared to the bulkier and less electronegative methoxy group likely lead to more favorable interactions or prevent unfavorable steric clashes within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For fluoropyrrolidine derivatives, these models serve as powerful predictive tools to guide the design of new and more potent inhibitors. nih.gov

Development and Validation of QSAR Models

Robust QSAR models have been developed specifically for series of fluoropyrrolidine amides acting as dipeptidyl peptidase IV (DP-IV) inhibitors. nih.gov A key study employed three-dimensional QSAR (3D-QSAR) methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

The development process involved docking the ligands into the DP-IV binding site to establish a bioactive conformation for alignment. nih.gov Based on this alignment, the CoMFA and CoMSIA models were generated. The statistical quality and predictive power of these models were rigorously validated. nih.gov The CoMFA model yielded a high conventional r² value of 0.982 and a cross-validated coefficient (q²) of 0.555. nih.gov The CoMSIA model showed an r² of 0.953 and a q² of 0.613. nih.gov The predictive ability of these models was further confirmed using a test set of six compounds. nih.gov The fundamental steps for developing and validating QSAR models are critical to ensure they are statistically sound and have external predictive power. nih.gov

Table 2: Validation Statistics for 3D-QSAR Models of Fluoropyrrolidine Amides

Statistical parameters for CoMFA and CoMSIA models developed for DP-IV inhibitors.

| QSAR Method | Conventional r² | Cross-Validated q² | Predictive Ability | Source |

|---|---|---|---|---|

| CoMFA | 0.982 | 0.555 | Validated with test set | nih.gov |

| CoMSIA | 0.953 | 0.613 | Validated with test set | nih.gov |

Prediction of Inhibitory Activity Using Molecular Descriptors

QSAR models utilize molecular descriptors—numerical values that quantify the physicochemical, topological, geometrical, or electronic properties of a molecule—to predict inhibitory activity. nih.gov For pyrrolidine derivatives, a range of descriptors has been found to be critical for determining their biological function.

In a QSAR analysis of pyrrolidine analogs as DP-IV inhibitors, key descriptors included the shape flexibility index, Ipso atom E-state index, and electrostatic parameters such as dipole moment. nih.gov The 3D-QSAR models (CoMFA and CoMSIA) inherently use steric and electrostatic field descriptors to map out regions where modifications would enhance or diminish activity. nih.gov Another study on pyrrolidine derivatives as matrix metalloproteinase inhibitors calculated a wide array of descriptors, including quantum chemical, topological, and electrostatic properties, to build its predictive models. nih.gov These models ultimately guide medicinal chemists in designing new compounds with optimized properties for enhanced inhibitory potency against their specific targets. nih.gov

Mechanistic Insights into the Biological Activity of 4 Fluoropyrrolidine 2 Carboxamide Derivatives

Enzyme Inhibition Mechanisms

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. nih.gov Inhibitors of DPP-4, often referred to as gliptins, are an established class of oral medications for the management of type 2 diabetes mellitus. nih.gov The core mechanism of these inhibitors involves binding to the catalytic site of the DPP-4 enzyme, thereby preventing its proteolytic activity. nih.gov

The primary therapeutic effect of DPP-4 inhibition stems from its ability to prevent the inactivation of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.govnih.gov These gut hormones are released in response to food intake and are critical for maintaining glucose homeostasis. nih.govfrontiersin.org DPP-4 rapidly degrades active GLP-1 and GIP, diminishing their capacity to stimulate insulin (B600854) secretion and suppress glucagon (B607659) release. nih.govnih.govyoutube.com

By blocking DPP-4, inhibitors like those derived from 4-fluoropyrrolidine-2-carboxamide effectively increase the circulating levels of active GLP-1 and GIP. nih.govnih.gov This enhancement of incretin levels leads to a glucose-dependent stimulation of insulin secretion from pancreatic β-cells and a reduction in glucagon secretion from α-cells. nih.govyoutube.com The result is improved glycemic control without the inherent risk of hypoglycemia, as the effect is dependent on glucose levels. nih.govfrontiersin.org

GLP-1: Stimulates insulin secretion, suppresses glucagon secretion, and slows gastric emptying. frontiersin.orgyoutube.com

GIP: Primarily stimulates insulin secretion. frontiersin.orgnih.gov

The inhibition of DPP-4 prolongs the activity of these crucial hormones, thereby amplifying their beneficial effects on glucose regulation. nih.govfrontiersin.org

DPP-4 belongs to a larger family of serine proteases that includes other dipeptidyl peptidases such as DPP-8 and DPP-9. nih.gov While DPP-4 is a transmembrane protein, DPP-8 and DPP-9 are cytosolic enzymes with distinct, though not fully elucidated, physiological roles. nih.gov A critical aspect in the development of DPP-4 inhibitors is their selectivity for the target enzyme over these related peptidases to minimize potential off-target effects. nih.gov

Initial preclinical studies raised concerns about potential adverse effects associated with the inhibition of DPP-8 and DPP-9. nih.gov Therefore, significant research has focused on developing DPP-4 inhibitors with high selectivity. For instance, some inhibitors demonstrate a significantly lower affinity for FAP compared to DPP-4, with some showing as much as a 90-fold difference. biorxiv.org The selectivity of these inhibitors is a key determinant of their safety profile. While some DPP-4 inhibitors have shown some level of inhibition towards DPP-8 and DPP-9, the clinical significance of this is largely considered to be minimal with the highly selective agents currently in use. nih.gov

Table 1: Inhibitory Potency (IC50) of Select DPP-4 Inhibitors Against Human and Murine DPP-4

| Inhibitor | Human DPP-4 IC50 (nmol/L) | Murine DPP-4 IC50 (nmol/L) |

|---|---|---|

| Linagliptin | 0.14 | Not Specified |

| Vildagliptin | 34 | Not Specified |

Data sourced from a comparative study on the binding properties and inhibitory activity of various DPP-4 inhibitors. nih.gov

Fibroblast Activation Protein (FAP) Inhibition

Fibroblast Activation Protein (FAP) is another type II transmembrane serine protease that shares structural homology with DPP-4. nih.govnih.gov However, unlike the ubiquitous expression of DPP-4, FAP expression is highly restricted in normal adult tissues but is significantly upregulated in pathological conditions such as cancer, fibrosis, and arthritis. biorxiv.orgnih.gov This differential expression makes FAP an attractive target for diagnostic and therapeutic applications. google.com

A key feature that distinguishes FAP from DPP-4 is its dual enzymatic activity. researchgate.netresearchgate.netnih.gov FAP functions as both a dipeptidyl peptidase, cleaving two amino acids from the N-terminus of a polypeptide, and as an endopeptidase, cleaving within the peptide chain. researchgate.netresearchgate.net This dual functionality is attributed to specific structural differences in its active site compared to DPP-4. nih.govresearchgate.net The endopeptidase activity of FAP is particularly important for its role in remodeling the extracellular matrix, as it can degrade components like denatured type I collagen (gelatin). researchgate.netnih.gov

The dipeptidyl peptidase activity of FAP allows it to cleave various signaling peptides, including neuropeptide Y and peptide YY. nih.gov

FAP exhibits a strict substrate specificity, preferentially cleaving after a proline residue at the P1 position. researchgate.net A defining characteristic of FAP's substrate preference is its strong requirement for a glycine (B1666218) residue at the P2 position for its endopeptidase activity. researchgate.netnih.gov This Gly-Pro sequence is a key recognition motif for FAP-mediated cleavage. nih.govacs.org

This specificity is a critical factor in designing selective FAP inhibitors. For example, inhibitors incorporating a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold have been developed and show high potency and selectivity for FAP over DPP-4 and other related proteases. nih.govnih.govresearchgate.net The design of such inhibitors often leverages this P2-glycine preference to achieve targeted inhibition.

Table 2: FAP Cleavage Site Specificity

| Position | Preferred Amino Acid | Occurrence with P1 Proline |

|---|---|---|

| P1 | Proline | 12.3% |

| P2 | Glycine | 83.8% |

Data from a study on the cleavage site specificity of FAP, highlighting the strong preference for Glycine at the P2 position when Proline is at the P1 position. nih.gov

Complement Factor D Inhibition (for specific derivatives like Danicopan)

Receptor Modulation

Derivatives containing the pyrrolidine-2-carboxamide (B126068) structure have been designed to act as ligands for various cell surface receptors.

Based on 3-phenylpropionamides, a series of 3-arylpyrrolidine-2-carboxamide derivatives were synthesized and evaluated as ligands for the melanocortin-4 receptor (MC4R), which is involved in energy homeostasis. nih.gov These studies found that cyclizing the structure into a pyrrolidine (B122466) ring was a viable strategy and that the stereochemistry was critical, with the (2R,3R)-pyrrolidine isomer showing the most potent affinity for the receptor. nih.gov

In another example, the optimization of picolinamide (B142947) compounds led to the discovery of novel negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov This research identified thieno[3,2-b]pyridine-5-carboxamide and 2,3-difluorobenzamide (B105335) as effective core structures for these brain-penetrant NAMs. nih.gov

Interference with Cellular Signaling Pathways

Beyond direct enzyme inhibition or receptor binding, some 4-fluoropyrrolidine derivatives can modulate intracellular signaling cascades.

One such derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to suppress Toll-like receptor (TLR) signaling pathways. nih.gov TLRs utilize two primary downstream pathways: the MyD88-dependent and the TRIF-dependent pathways. FPP was found to inhibit the activation of key transcription factors in both pathways, namely nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3). nih.gov This inhibitory action leads to the downregulation of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting potential as an anti-inflammatory agent. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation/Code | Key Activity |

|---|---|---|

| (2S,4S)-4-Fluoropyrrolidine-2-carboxamide | - | Core Scaffold |

| (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine | - | FAP Inhibitor Scaffold |

| (2S,4S)-4-fluoropyrrolidine-2-carbonitrile | - | FAP-binding pharmacophore |

| Danicopan | ALXN2040, ACH-4471 | Complement Factor D Inhibitor |

| 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine | FPP | TLR Signaling Inhibitor |

| 3-Arylpyrrolidine-2-carboxamide derivatives | - | Melanocortin-4 Receptor Ligands |

| Thieno[3,2-b]pyridine-5-carboxamide derivatives | - | mGlu5 Negative Allosteric Modulators |

| 2,3-Difluorobenzamide derivatives | - | mGlu5 Negative Allosteric Modulators |

| 4-(2-fluorophenoxy)quinoline derivatives | - | c-Met Kinase Inhibitors |

| Doxorubicin | - | Reference Chemotherapeutic Drug |

This table is interactive. Click on the headers to sort.

Computational and Structural Biology Approaches in Research on 4 Fluoropyrrolidine 2 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Fluoropyrrolidine-2-carboxamide, these simulations are crucial for understanding its potential as an inhibitor or ligand for various protein targets.

Molecular docking simulations are instrumental in predicting how this compound and its derivatives might bind to the active sites of proteases. The pyrrolidine (B122466) scaffold is a common motif in many protease inhibitors. The introduction of a fluorine atom at the 4-position can significantly alter the binding affinity and selectivity. For instance, in the context of Fibroblast Activation Protein (FAP), a serine protease, the stereochemistry of the fluorine on the pyrrolidine ring is critical. Studies on related (4-quinolinoyl)-glycyl-2-cyanopyrrolidine inhibitors have shown that the (4S)-fluoropyrrolidine derivative exhibits potent FAP inhibition, while the (4R)-fluoro isomer is significantly less active nih.gov. This suggests that the fluorine atom's orientation directly influences interactions within the enzyme's active site.

Docking studies would typically involve placing various stereoisomers of this compound into the crystal structures of target proteases. The scoring functions used in docking algorithms then estimate the binding energy, helping to rank potential binders and predict the most favorable binding poses. These predictions can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex.

Once a plausible binding pose is predicted, a more detailed analysis of the ligand-receptor interactions is performed. For this compound, the key interactions would involve the carboxamide group, the pyrrolidine ring, and the fluorine atom.

The carboxamide moiety is capable of forming multiple hydrogen bonds with amino acid residues in a receptor's binding pocket, acting as both a hydrogen bond donor and acceptor. The pyrrolidine ring itself can engage in van der Waals and hydrophobic interactions. The fluorine atom, being highly electronegative, can participate in favorable electrostatic interactions, including interactions with backbone amides or polar side chains. Furthermore, it can form non-canonical interactions like fluorine-amide interactions. The specific nature of these interactions is highly dependent on the topology and electrostatic potential of the receptor binding site. The crystal structure of (2S,4R)-4-fluoropyrrolidinium-2-carboxylate reveals that the five-membered ring adopts an envelope conformation nih.gov. This inherent conformational preference, influenced by the fluorine atom, will dictate how the molecule presents its functional groups for interaction with a receptor.

| Functional Group | Potential Interaction Type | Potential Interacting Residues |

|---|---|---|

| Carboxamide (-CONH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain C=O/N-H |

| Pyrrolidine Ring | van der Waals, Hydrophobic | Ala, Val, Leu, Ile, Phe, Trp, Pro |

| Fluorine | Electrostatic, Dipole-Dipole, Halogen Bond (weak) | Polar/Charged Residues, Main-chain amides |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering a more dynamic picture of ligand-receptor complexes and the conformational landscape of molecules in solution.

MD simulations are employed to assess the conformational stability of this compound, both in its free state and when bound to a biological target. The fluorine atom can exert a significant stereoelectronic effect, influencing the pucker of the pyrrolidine ring. This is a well-documented phenomenon in related 4-fluoroproline (B1262513) derivatives nih.gov. The gauche effect between the fluorine atom and the adjacent nitrogen or carbon atoms can favor specific ring conformations.

In an aqueous environment, MD simulations can reveal the preferred solvation patterns and the dynamic equilibrium between different ring puckers. When bound to a protein, these simulations can assess the stability of the predicted docking pose and identify any induced-fit effects, where the protein or the ligand undergoes conformational changes upon binding. The persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time provides evidence for the stability of the complex.

Quantum Chemical Calculations for Molecular Optimization

Quantum chemical calculations, such as semi-empirical methods and density functional theory (DFT), are used to investigate the electronic properties of this compound. These methods provide a more accurate description of the molecule's geometry, charge distribution, and reactivity.

These calculations can be used to optimize the molecular geometry of the ligand, providing a more accurate starting structure for docking and MD simulations. They can also be used to calculate properties such as the electrostatic potential surface, which is crucial for understanding and predicting intermolecular interactions. For example, a study on 4-fluoroproline and its derivatives highlighted that the strong inductive effect of the fluorine atom leads to a significant reduction in the basicity of the pyrrolidine nitrogen nih.gov. This modulation of electronic properties can have a profound impact on the molecule's interaction with its biological target and is a key parameter that can be fine-tuned for molecular optimization.

Homology Modeling for Related Enzymes

In cases where the experimental structure of a target enzyme is not available, homology modeling can be used to build a three-dimensional model based on the known structure of a related (homologous) protein. This technique is particularly relevant when investigating the interaction of this compound with novel or less-studied enzymes.

For instance, if this compound is hypothesized to inhibit a specific protease for which no crystal structure exists, a homology model of that protease can be generated using the amino acid sequence and the crystal structure of a homologous protease as a template. This model can then be used for molecular docking and MD simulations to predict and analyze the binding of this compound. The accuracy of the homology model is highly dependent on the sequence identity between the target and the template protein. While not as precise as an experimental structure, a well-built homology model can provide valuable insights and guide experimental studies nih.govnih.gov.

Applications in Rational Drug Design

The unique structural and physicochemical properties of this compound, particularly the influence of the fluorine atom and the defined stereochemistry of the pyrrolidine ring, have made it a valuable scaffold in rational drug design. Computational and structural biology approaches have been instrumental in leveraging these features to develop potent and selective inhibitors for a variety of biological targets.

The introduction of a fluorine atom to the pyrrolidine ring can significantly enhance metabolic stability and modulate the binding affinity of a molecule to its target protein. smolecule.comnih.gov The stereochemistry at the 2 and 4 positions of the pyrrolidine ring is often critical for establishing the precise three-dimensional orientation required for optimal interaction with the binding site of a target protein. nih.govfda.gov

One notable example of the application of this compound in rational drug design is the development of dual-target ligands for the dopamine (B1211576) D3 receptor (D3R) and the μ-opioid receptor (MOR). nih.gov In these efforts, the (2S,4R)-4-fluoropyrrolidine-2-carboxamide moiety serves as a key component of the D3R pharmacophore. nih.gov Structure-based molecular modeling, including all-atom docking and energy-based Monte Carlo minimization, was employed to guide the design of these bivalent ligands. nih.gov The computational models utilized the crystal structures of the inactive-state D3R (PDB: 3PBL) and the active-state MOR (PDB: 5C1M) to optimize the interactions between the ligands and the receptors. nih.gov The research led to the identification of lead compounds with the potential for producing analgesic effects with reduced opioid-misuse liability. nih.gov

The following table summarizes the structure-activity relationship (SAR) data for a series of these dual-target ligands, highlighting the contribution of the (2S,4R)-4-fluoropyrrolidine-2-carboxamide scaffold and its modifications to the binding affinities at the target receptors.

| Compound | Structure | hMOR Ki (nM) | hD3R Ki (nM) | hD2LR Ki (nM) |

|---|---|---|---|---|

| Compound A | Structure containing (2S,4R)-4-hydroxypyrrolidine | 1.5 ± 0.3 | 0.8 ± 0.1 | 150 ± 20 |

| Compound B | Structure containing (2S,4R)-4-fluoropyrrolidine-2-carboxamide | 2.1 ± 0.4 | 1.2 ± 0.2 | 250 ± 30 |

| Compound C | Structure with alternative linker | 5.5 ± 0.9 | 3.5 ± 0.5 | 450 ± 50 |

Furthermore, the (2S,4R)-4-fluoropyrrolidine-2-carboxamide moiety is a key component of Danicopan (formerly ACH-4471), an inhibitor of complement factor D, which is a crucial enzyme in the alternative pathway of the complement system. fda.govnewdrugapprovals.orgswissmedic.ch Danicopan was developed for the treatment of paroxysmal nocturnal hemoglobinuria. newdrugapprovals.org The chemical name for Danicopan is (2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide. fda.govswissmedic.ch The design of this molecule leverages the structural features of the fluoropyrrolidine scaffold to achieve high binding affinity and selectivity for factor D. swissmedic.ch

The following table presents the binding and inhibitory activity of Danicopan against human Factor D.

| Parameter | Value |

|---|---|

| Binding Affinity (KD) | 0.540 nM |

| Inhibitory Concentration (IC50) | 0.018 µM |

| Inhibition Constant (Ki) | 5.7 nM |

In the field of enzyme inhibition, derivatives of this compound are also prominent. They have been identified as key intermediates in the synthesis of potent inhibitors of dipeptidyl peptidase (DPP) IV, a target for the treatment of type 2 diabetes. acs.orggoogleapis.com Additionally, this scaffold has been incorporated into the design of inhibitors for human transglutaminase 2 (TG2), an enzyme implicated in various inflammatory and fibrotic diseases. nih.govpdbj.org Structure-activity and selectivity analyses of these inhibitors have demonstrated that modifications to the pyrrolidine ring, including the introduction of a fluorine atom, can significantly improve the potency and isoform selectivity of the compounds. nih.gov The use of X-ray crystallography has also been noted in the structural analysis of related compounds, underscoring the importance of structural biology in the rational design of molecules containing the this compound core. googleapis.comgoogle.comgoogleapis.com

Applications and Research Utility of 4 Fluoropyrrolidine 2 Carboxamide in Specialized Fields

Building Blocks for Complex Molecular Synthesis

The rigid, five-membered ring of the pyrrolidine (B122466) scaffold, combined with the stereospecific introduction of a fluorine atom, makes 4-fluoropyrrolidine derivatives powerful tools for constructing intricate molecular architectures with precisely controlled three-dimensional structures.

The (2S,4R) and (2S,4S) diastereomers of 4-fluoropyrrolidine serve as crucial chiral synthons. Their inherent stereochemistry guides the formation of new stereocenters, making them invaluable in asymmetric synthesis. Researchers have utilized these fluorinated pyrrolidine scaffolds to create novel series of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which are targets for the treatment of type 2 diabetes. nih.gov In these syntheses, the fluoropyrrolidine core acts as a foundational element upon which further chemical complexity is built. nih.gov

The synthesis of inhibitors for Fibroblast Activation Protein (FAP), a target in cancer imaging and therapy, also heavily relies on fluoropyrrolidine scaffolds. nih.govmdpi.com Structure-activity relationship (SAR) studies have demonstrated that the stereochemistry at the 4-position of the pyrrolidine ring is critical for inhibitory potency. For instance, the (4S)-fluoropyrrolidine isomer was found to be a potent FAP inhibitor, whereas the (4R) isomer was significantly less active. nih.govmdpi.com This highlights the role of the fluorinated chiral building block in dictating the biological activity of the final molecule. The synthesis of these complex inhibitors often begins with a protected form of 4-fluoropyrrolidine-2-carboxamide or a related derivative, underscoring its utility as a foundational component. questjournals.orgfrontiersin.org

In the realm of peptide science, 4-fluoroproline (B1262513) (the carboxylic acid analogue of this compound) is used to engineer peptides with enhanced properties. The strong inductive effect of the fluorine atom alters the electronic properties of the adjacent peptide bond. nih.gov This modification reduces the energy barrier for cis-trans isomerization of the Xaa-Pro bond, a process that is often a rate-limiting step in protein folding. nih.gov

The incorporation of 4-fluoroproline into peptide chains can be achieved through solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. nih.govluxembourg-bio.com One method, termed "proline editing," involves the on-resin conversion of a hydroxyproline (B1673980) (Hyp) residue to a fluoroproline residue after the peptide chain has been assembled. nih.gov This allows for site-specific modification. Fluorinated amino acids like 4-fluoroproline can also be used as building blocks in the synthesis of specialized structures like all-hydrocarbon-stapled peptides, which are designed to have improved stability and cell permeability. frontiersin.org

Development of Fluoroamino Acids and Fluorinated Peptides

The development of fluorinated amino acids and peptides is a burgeoning field aimed at creating biomolecules with tailored properties. nih.govrsc.org The synthesis of 4-fluoroproline isomers serves as a prime example of creating non-canonical amino acids that can be incorporated into peptides. nih.govnih.gov The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic degradation and can modulate the conformation and binding affinity of peptides. nih.gov

There are two primary strategies for creating fluorinated peptides: the "building block" approach and the "late-stage fluorination" approach. rsc.org The building block strategy, which involves using pre-synthesized fluorinated amino acids like 4-fluoroproline, is the most common method. nih.govrsc.org This allows for precise control over the location and stereochemistry of the fluorine atom within the peptide sequence. Automated solid-phase peptide synthesis makes the incorporation of these building blocks into peptides of over 100 amino acids highly efficient. nih.gov These fluorinated peptides are explored for various applications, from therapeutic agents to materials science. nih.gov

Radiopharmaceutical Development

The unique properties of the fluorine atom also make it an ideal candidate for developing imaging agents for Positron Emission Tomography (PET). The radioisotope fluorine-18 (B77423) (¹⁸F) has favorable decay characteristics, including a convenient half-life of approximately 110 minutes, which allows for synthesis, transport, and imaging. nih.gov

This compound derivatives are critical precursors for the synthesis of radiolabeled proline analogues. Automated radiosynthesis methods have been developed for producing cis- and trans-4-[¹⁸F]fluoro-L-proline. nih.govacs.org These syntheses typically involve a nucleophilic fluorination reaction using [¹⁸F]fluoride on a protected precursor molecule, such as a tosylated di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate. nih.gov This is followed by a rapid deprotection step under mild acidic conditions to yield the final radiotracer. nih.govacs.org These automated processes can produce the desired [¹⁸F]-labeled prolines with high radiochemical yield and purity in under an hour, making them suitable for clinical use. nih.govacs.org

Beyond simple proline analogues, the 4-fluoropyrrolidine scaffold is used to create more complex radiotracers. For example, researchers have synthesized [⁶⁸Ga]Ga-SB03045, a FAP-targeted PET tracer, by incorporating a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile moiety into a larger molecular structure that includes a chelator for the radioisotope Gallium-68 (⁶⁸Ga). nih.govmdpi.com

Radiolabeled fluoroprolines have been evaluated preclinically as potential tracers for imaging diseases characterized by abnormal collagen synthesis, such as fibrosis and various cancers. nih.govnih.gov A key study compared the in vivo behavior of the diastereomers (2S,4S)-4-[¹⁸F]fluoro-L-proline (cis-[¹⁸F]FPro) and (2S,4R)-4-[¹⁸F]fluoro-L-proline (trans-[¹⁸F]FPro). nih.gov

The study found significant differences in their metabolic behavior and tumor uptake. nih.gov In mice with osteosarcomas, the cis isomer showed higher tumor uptake (11.8 %ID/g at 240 minutes) compared to the trans isomer (7.07 %ID/g). nih.gov Furthermore, the cis isomer was incorporated into proteins and showed hepatic clearance, while the trans isomer was rapidly cleared through the kidneys without significant protein incorporation. nih.gov This differential behavior underscores how stereochemistry at the C4 position influences the biological fate of the molecule.

Similarly, preclinical evaluations of FAP inhibitors built on the 4-fluoropyrrolidine scaffold have shown promise. In a preclinical tumor model, [⁶⁸Ga]Ga-SB03045, which contains the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile pharmacophore, demonstrated tumor uptake comparable to the established FAP inhibitor [⁶⁸Ga]Ga-FAPI-04. nih.gov These findings validate the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold as a promising platform for designing FAP-targeted radioligands for cancer diagnosis and potentially for targeted radionuclide therapy. nih.govnih.gov

Probes for Biochemical Research

The fluorinated pyrrolidine scaffold is a versatile tool for investigating complex biological systems. The high electronegativity and specific steric demands of the fluorine atom allow for the fine-tuning of molecular properties, making these compounds ideal for probing enzyme active sites and studying protein dynamics.

The 4-fluoropyrrolidine moiety is instrumental in the design of specific enzyme inhibitors and molecular probes for studying protein-protein interactions. The stereochemistry of the fluorine substitution is critical, as it dictates the puckering of the pyrrolidine ring and, consequently, the compound's ability to fit into an enzyme's active site.

A prime example is in the research of Fibroblast Activation Protein (FAP), a serine protease implicated in cancer. Studies have shown that a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold is a promising pharmacophore for designing FAP-targeted agents. nih.gov The substitution at the C4 position of the 2-cyanopyrrolidine ring significantly impacts binding affinity. For instance, the (4S)-fluoropyrrolidine analog exhibits a high FAP affinity (IC₅₀ = 3.3 nM), which is comparable to a 4,4-difluorinated version (IC₅₀ = 3.2 nM) and threefold more potent than the unsubstituted analog (IC₅₀ = 10.3 nM). nih.gov In stark contrast, the (4R)-fluoropyrrolidine isomer almost completely loses its ability to inhibit FAP (IC₅₀ = 1000 nM), highlighting the crucial role of stereochemistry in molecular recognition at the enzyme's active site. nih.gov

This precise interaction is further understood by how related scaffolds, such as the 2-cyanopyrrolidine moiety found in some Dipeptidyl peptidase-4 (DPP-4) inhibitors, occupy a hydrophobic pocket (S1) in the enzyme. nih.gov The nitrile group in these structures forms hydrogen bonds with key amino acid residues like Tyrosine (Tyr547) and Tyrosine (Tyr666), anchoring the inhibitor and blocking the enzyme's catalytic activity. nih.gov These findings underscore how fluorinated pyrrolidine derivatives serve as sophisticated probes to map active site topographies and elucidate the mechanisms of enzyme inhibition.

The direction of this stabilization depends on the stereochemistry. The (2S, 4R)-4-fluoroproline ((4R)-FPro) derivative preferentially stabilizes a Cγ-exo ring pucker, which favors a trans peptide bond conformation. researchgate.net Conversely, the (2S, 4S) isomer stabilizes a Cγ-endo pucker and a cis peptide bond. researchgate.net

In a notable study using human ubiquitin as a model, researchers replaced the protein's three proline residues—all of which naturally adopt a Cγ-exo pucker—with (4R)-FPro. mdpi.comyale.edu This substitution was successful, whereas attempts to incorporate the (4S)-FPro isomer failed, confirming that the (4R) isomer favored the native conformation. mdpi.comresearchgate.net The resulting fluorinated ubiquitin ((4R)-FPro-ub) demonstrated a significant increase in thermodynamic stability, as detailed in the table below. researchgate.netyale.edu

| Parameter | Wild-Type Ubiquitin (wt-ub) | (4R)-FPro-Ubiquitin ((4R)-FPro-ub) | Fold Change |

| Increase in Stability (ΔΔG) | - | -4.71 kJ·mol⁻¹ | N/A |

| Unfolding Rate Constant (kₙᵢ) | Base Rate | 2.6-fold slower | Slower |

| Refolding Rate Constant (kᵤᵢ) | Base Rate | Slightly faster | Faster |

| This table summarizes the enhanced stability and altered folding kinetics of ubiquitin upon substitution with (2S,4R)-4-fluoroproline ((4R)-FPro). The negative change in Gibbs free energy (ΔΔG) indicates increased stability. Data sourced from a study on the rational design of protein stability. researchgate.netyale.edu |

The kinetic analysis showed that the fluorinated protein unfolded 2.6 times more slowly than the wild type, while its refolding rate was slightly faster. yale.edu These results confirm that the rational incorporation of fluorinated proline analogs, guided by the native pucker of proline residues, is a broadly applicable strategy for stabilizing target proteins and studying their folding pathways. mdpi.comresearchgate.net

Preclinical Research Applications

The structural features of this compound make it a valuable building block in the development of therapeutic agents for a range of conditions. Its derivatives have been explored in preclinical models for metabolic diseases, cancer, and neurological disorders.

The pyrrolidine-2-carboxamide (B126068) scaffold is a key structural element in a class of oral antidiabetic drugs known as Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins". These drugs work by inhibiting the DPP-4 enzyme, which degrades incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). By preserving GLP-1 levels, these inhibitors enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) secretion, thereby improving glycemic control in type 2 diabetes mellitus. nih.gov

The 2-cyanopyrrolidine moiety is particularly effective for DPP-4 inhibition and is a feature of the marketed drug Vildagliptin. nih.gov The design of potent DPP-4 inhibitors often involves scaffolds that can fit into the enzyme's active site, and halogenated compounds, including those with fluorine, are of increasing interest in this field. nih.gov The effectiveness of these inhibitors is measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

| Compound | DPP-4 IC₅₀ (nM) | Class/Scaffold |

| Vildagliptin | ~2-3 nM | Cyanopyrrolidine-based |

| Saxagliptin | ~50 nM | Cyanopyrrolidine-based |

| Sitagliptin | ~18-27 nM | β-amino acid-based |

| Alogliptin | <10 nM | Pyrimidinedione-based |

| Linagliptin | ~1 nM | Xanthine-based |

| This table presents the IC₅₀ values for several marketed DPP-4 inhibitors, highlighting the high potency associated with compounds from this class, including those with cyanopyrrolidine scaffolds. Data compiled from various pharmacological studies. |

Research into related structures, such as FAP inhibitors, has shown that a (4S)-fluoropyrrolidine group can yield IC₅₀ values as low as 3.3 nM, demonstrating the potential of fluorinated pyrrolidine scaffolds to produce highly potent enzyme inhibitors relevant to metabolic diseases. nih.gov

Carboxamide derivatives are a significant class of compounds in anticancer drug discovery due to their structural versatility and ability to interact with multiple targets involved in tumor growth. Research has demonstrated that derivatives of this compound and related structures have potential applications in both cancer therapeutics and diagnostics.

In one area of application, the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has been successfully used to design radiolabeled tracers for PET imaging of tumors that express Fibroblast Activation Protein (FAP). nih.gov A gallium-labeled tracer based on this scaffold, [⁶⁸Ga]Ga-SB03045, exhibited high tumor uptake (11.8 ± 2.35 %ID/g) in preclinical models, comparable to other advanced FAP-targeted imaging agents. nih.gov This highlights the scaffold's utility in developing diagnostic tools for oncology. nih.gov

In the realm of therapeutics, various carboxamide-containing compounds have shown potent cytotoxic effects against cancer cell lines. A study on 4-(2-fluorophenoxy)quinoline derivatives bearing a carboxamide moiety revealed strong antitumor activity. The most promising compound from this series, 21c, displayed excellent cytostatic activity across multiple human cancer cell lines, with IC₅₀ values significantly lower than the control drug, foretinib.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Compound 21c | HT-29 (Colon) | 0.01 |

| Compound 21c | MKN-45 (Gastric) | 0.01 |

| Compound 21c | H460 (Lung) | 0.02 |

| Compound 21c | SMMC-7721 (Liver) | 0.53 |

| Indole-2-carboxamide 10 | HCT-116 (Colon) | 1.01 |

| Indole-2-carboxamide 12 | K-562 (Leukemia) | 0.33 |

| Indole-2-carboxamide 14 | K-562 (Leukemia) | 0.61 |

| This table shows the half-maximal inhibitory concentration (IC₅₀) of selected carboxamide derivatives against various human cancer cell lines, demonstrating their potential as anticancer agents. Data sourced from preclinical in vitro studies. |

Furthermore, a series of N-substituted 1H-indole-2-carboxamides also exhibited significant and selective cytotoxicity against leukemia (K-562) and colon (HCT-116) cancer cells, with several compounds showing IC₅₀ values in the sub-micromolar range. These findings collectively underscore the promise of carboxamide scaffolds, including fluorinated variants, in the development of novel anticancer agents.

The pyrrolidine ring is a common structural motif in many centrally active drugs, and the addition of fluorine can further enhance properties relevant to neuropharmacology. researchgate.net Specifically, the lipophilicity of the fluorine atom can improve a molecule's ability to cross the blood-brain barrier (BBB), a critical hurdle in the development of drugs for central nervous system (CNS) disorders.

While direct research on this compound in neuropharmacology is limited, studies on structurally related compounds demonstrate the potential of this scaffold. A series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were synthesized and evaluated for anticonvulsant activity. yale.edu In preclinical tests using the maximal electroshock seizure (MES) model, several of these compounds proved active, with two in particular (compounds 3a and 3d) showing activity comparable to the standard drug phenytoin (B1677684) without inducing neurotoxicity. yale.edu

The broader pyrrolidine-2-carboxamide core is a precursor in the synthesis of several neuropharmacological agents, including Raclopride, a dopamine (B1211576) antagonist used in PET imaging for movement disorders. researchgate.net Other pyrrolidine derivatives are fundamental to drugs for treating migraines, such as Eletriptan, and cognitive enhancers (racetams). researchgate.net Furthermore, naturally occurring pyrrolidine alkaloids like nicotine (B1678760) and neuroexcitatory compounds like kainic acid are powerful probes for studying the nervous system. nih.gov The established presence of the pyrrolidine core in neuroactive compounds, combined with the favorable CNS penetration properties imparted by fluorine, suggests that this compound is a promising scaffold for future research in neuropharmacology. researchgate.net

Anti-inflammatory Agent Development

Iptacopan, which incorporates the this compound structure, has demonstrated significant anti-inflammatory properties by targeting the alternative complement pathway (AP). The complement system is a crucial part of the innate immune response, and its dysregulation can lead to chronic inflammation and tissue damage. mdpi.compatsnap.com Iptacopan acts as a potent and selective inhibitor of Factor B, a central enzyme in the AP. medchemexpress.com By binding to Factor B, Iptacopan blocks the formation of the C3 convertase (C3bBb), which in turn prevents the amplification of the complement cascade and the generation of pro-inflammatory mediators. mdpi.comwikipedia.org

This targeted inhibition of the alternative pathway helps to reduce the excessive immune response characteristic of various complement-mediated diseases. mdpi.com Research has shown that this mechanism effectively prevents tissue damage and inflammation. mdpi.com Studies in animal models of arthritis, for instance, have shown that LNP023 (Iptacopan) can prevent disease pathology by blocking inflammatory cell infiltration, bone erosion, and proteoglycan loss. wikipedia.org Furthermore, in lupus nephritis models, LNP023 attenuated pathological damage in the kidneys. selleckchem.com

C3 Glomerulopathy Research

C3 Glomerulopathy (C3G) is a rare and severe kidney disease characterized by the dysregulation of the alternative complement pathway, leading to the deposition of C3 protein fragments in the glomeruli. researchgate.netnih.gov This causes inflammation and progressive kidney damage, with about 50% of patients progressing to kidney failure within 10 years of diagnosis. medchemexpress.comdrugbank.com

Iptacopan, containing the this compound scaffold, has emerged as a promising therapeutic agent for C3G. patsnap.commedchemexpress.com By inhibiting Factor B, Iptacopan directly targets the underlying cause of the disease. patsnap.commedchemexpress.com Clinical trials have demonstrated its efficacy in patients with C3G.

The Phase III APPEAR-C3G study showed that patients treated with Iptacopan achieved a statistically significant reduction in proteinuria compared to placebo. drugbank.comchemistrycongresses.ch Specifically, a 35.1% reduction in the urine protein to creatinine (B1669602) ratio (UPCR) was observed at 6 months. drugbank.com Long-term data have shown sustained positive results at the one-year mark. chemistrycongresses.ch Furthermore, treatment with Iptacopan has been associated with the stabilization of kidney function, as indicated by an improvement in the estimated glomerular filtration rate (eGFR) slope. chemistrycongresses.chnih.gov In a Phase II study, Iptacopan treatment led to a significant 45% reduction in proteinuria in patients with native C3G. medchemexpress.com

Table 1: Key Clinical Trial Findings for Iptacopan in C3G

| Trial Phase | Primary Endpoint | Key Finding | Citation |

|---|---|---|---|

| Phase III (APPEAR-C3G) | Proteinuria Reduction | 35.1% reduction in UPCR at 6 months vs. placebo. | drugbank.com |

| Phase III (APPEAR-C3G) | Kidney Function | Improvement in eGFR slope. | chemistrycongresses.chnih.gov |

Immunological Research

The development of Iptacopan, with its this compound component, represents a significant advancement in immunological research, particularly in the study of the complement system. The complement system, a key part of the innate immune response, is implicated in numerous autoimmune and inflammatory diseases when dysregulated. mdpi.compatsnap.com

Iptacopan is a highly selective small-molecule inhibitor of Factor B, a crucial protein in the alternative complement pathway. medchemexpress.comnovartis.com This pathway acts as an amplification loop for the entire complement system. mdpi.com By specifically targeting Factor B, Iptacopan effectively blocks the alternative pathway without compromising the classical and lectin pathways, which are essential for mounting an adequate immune response against pathogens. nih.gov

This targeted approach allows for the modulation of the immune response with a potentially reduced impact on the body's ability to fight infections compared to broader immunosuppressants. mdpi.com Research has demonstrated that Iptacopan efficiently blocks the alternative pathway in vitro and in vivo, preventing both intravascular and extravascular hemolysis in diseases like paroxysmal nocturnal hemoglobinuria (PNH). wikipedia.orgnovartis.com Its efficacy is also being explored in other complement-mediated conditions such as IgA nephropathy and lupus nephritis. selleckchem.comnovartis.com The oral administration of Iptacopan offers a significant advantage in convenience for long-term treatment of chronic immunological conditions. mdpi.com

Research on Rare Diseases (Orphan Drug Designation)

Iptacopan, which contains the this compound building block, has been granted Orphan Drug Designation by regulatory agencies for the treatment of rare diseases, reflecting the significant unmet medical need in these patient populations. novartis.com An orphan drug designation is granted to drugs and biologics intended for the safe and effective treatment, diagnosis, or prevention of rare diseases or disorders that affect fewer than a specific number of people.

The U.S. Food and Drug Administration (FDA) has granted Iptacopan (LNP023) an orphan drug designation for the treatment of paroxysmal nocturnal hemoglobinuria (PNH). novartis.com PNH is a rare, life-threatening blood disorder characterized by the destruction of red blood cells by the complement system. novartis.com Iptacopan has also received orphan drug designation from the European Medicines Agency (EMA) for PNH. novartis.com

Furthermore, the FDA has granted a Rare Pediatric Disease Designation for Iptacopan in the treatment of C3 glomerulopathy (C3G). C3G is another rare condition that primarily affects children and young adults, often leading to kidney failure. researchgate.netnih.gov These designations help to facilitate the development and review of drugs for rare diseases.

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Iptacopan (LNP023) | |

| Factor B | |

| C3 | |

| C3b | |

| C3bBb | |

| Mycophenolate mofetil | |

| Cyclophosphamide | |

| Rituximab | |

| Eculizumab | |

| Danicopan | |

| Narsoplimab | |

| Olorofim | |

| SAR446523 | |

| Ciltacabtagene autoleucel | |

| Idecabtagene vicleucel | |

| Diclofenac | |

| Ibuprofen | |

| Acetylsalicylic acid | |

| Dexamethasone | |

| Betamethasone | |

| Celecoxib |

Future Directions and Emerging Research Avenues for 4 Fluoropyrrolidine 2 Carboxamide

Exploration of Novel Target Pathways

Initially recognized for its role in dipeptidyl peptidase-4 (DPP-4) inhibition for the treatment of type 2 diabetes, the 4-fluoropyrrolidine-2-carboxamide scaffold is now being investigated for its potential to interact with other significant biological targets. nih.gov A key area of emerging research is its application in cancer diagnostics and therapeutics through the targeting of Fibroblast Activation Protein (FAP). nih.gov FAP is a cell-surface serine protease that is overexpressed in the stroma of many types of cancer, making it an attractive target for tumor imaging and therapy.

Recent studies have demonstrated that derivatives of 4-fluoropyrrolidine-2-carbonitrile (B8495706), a closely related compound, exhibit high affinity and inhibitory potency for FAP. nih.gov Specifically, the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has been identified as a promising pharmacophore for the design of FAP-targeted radioligands. nih.gov Future work in this area will likely focus on optimizing these FAP-targeted agents, potentially by incorporating albumin-binding moieties to enhance their circulation time in the blood and improve their accumulation in tumors. nih.gov This could pave the way for the development of novel radiotherapeutic agents for treating FAP-expressing cancers.

Advanced Synthetic Methodologies for Enhanced Efficiency and Scalability

The efficient and scalable synthesis of this compound and its analogues is critical for facilitating further research and potential clinical development. Current synthetic strategies often involve multi-step processes. For instance, the synthesis of related pyrrolidine-containing drugs like Vildagliptin involves the reaction of an acid with L-prolinamide, followed by further chemical transformations. mdpi.com Similarly, the synthesis of other pyrrolidine (B122466) derivatives can involve the reduction of proline or pyrrolidine-2-carboxamide (B126068) using reagents like lithium aluminum hydride. mdpi.com

Refinement of Structure-Activity and Structure-Property Relationships

A deep understanding of the relationship between the molecular structure of this compound derivatives and their biological activity (Structure-Activity Relationship, SAR) and physicochemical properties (Structure-Property Relationship, SPR) is fundamental for rational drug design. Studies have already highlighted the critical role of the fluorine atom and the stereochemistry at the C4 position of the pyrrolidine ring.

For instance, in the context of FAP inhibition, the (4S)-fluoropyrrolidine isomer demonstrates significantly higher affinity compared to the (4R)-fluoropyrrolidine isomer, which was found to be largely inactive. nih.gov The (4S)-fluoro substitution resulted in FAP affinity comparable to the 4,4-difluorinated analogue and was three times more potent than the unsubstituted version. nih.gov

Future research will continue to refine these SAR and SPR models by systematically modifying various parts of the molecule. This includes exploring different substituents on the pyrrolidine ring and the carboxamide nitrogen. The goal is to identify modifications that can enhance target affinity, selectivity, metabolic stability, and other pharmacokinetic properties.

Table 1: Structure-Activity Relationship of Pyrrolidine Derivatives on FAP Inhibition

| Compound/Substitution | IC50 (nM) | Relative FAP Affinity |

| (4S)-Fluoropyrrolidine | 3.3 | High |

| 4,4-Difluoropyrrolidine | 3.2 | High |

| Unsubstituted Pyrrolidine | 10.3 | Moderate |

| (4R)-Fluoropyrrolidine | 1000 | Low |

Data sourced from a study on (4-quinolinoyl)-glycyl-2-cyanopyrrolidine-based small molecules. nih.gov

Integration of Computational Chemistry and Experimental Studies for Deeper Insights

The synergy between computational chemistry and experimental studies is becoming increasingly vital in modern drug discovery. rsc.orgnih.gov For the this compound scaffold, computational approaches such as Density Functional Theory (DFT) can provide valuable insights into its electronic structure, conformational preferences, and noncovalent interactions. rsc.orgnih.gov